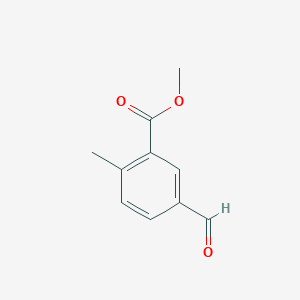

Methyl 5-formyl-2-methylbenzoate

Vue d'ensemble

Description

“Methyl 5-formyl-2-methylbenzoate” is a chemical compound with the CAS Number: 675148-96-6 . It has a molecular weight of 178.19 and its IUPAC name is methyl 5-formyl-2-methylbenzoate . The compound is solid in its physical form .

Physical And Chemical Properties Analysis

“Methyl 5-formyl-2-methylbenzoate” is a solid compound . Its molecular formula is C10H10O3 and it has a molecular weight of 178.19 . The InChI key for this compound is MIIQLLBCEKFYBZ-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 5-formyl-2-methylbenzoate is involved in various synthesis and chemical reactions. For instance, it has been used in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a chemical entity designed for treating hyperproliferative and inflammatory disorders and cancer. This synthesis involves a six-step process, starting with commercially available compounds like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997). Additionally, reactions of 5-hydroxybenzo[b]thiophen and its derivatives, including formylation, nitration, and bromination, are notable applications. Such reactions lead to high-yield products like 9-methylthieno[3,2-f][1]benzopyran-7-one, indicating the compound's significance in organic synthesis (Chakrabarti, Chapman, & Clarke, 1969).

Pharmaceutical and Biological Applications

Methyl 5-formyl-2-methylbenzoate derivatives have been explored for their potential in pharmaceutical and biological applications. Notably, the synthesis of Schiff-base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid and diamines, suggests its use in developing complexes with potential biological activity (Qing-xia, 2006). Similarly, derivatives synthesized for antiproliferative activity against human tumor cell lines highlight the compound's relevance in cancer research (Kumar et al., 2016).

Environmental and Analytical Chemistry

In environmental chemistry, research on the anaerobic degradation of 4-methylbenzoate, a structurally related compound, offers insights into the microbial metabolism of aromatic compounds in the environment (Lahme et al., 2012). Analytical methods like high-performance liquid chromatography (HPLC) have been developed to determine related compounds like Methyl-5-benzoyl-2-benzimidazole carbamate and its degradation products in pharmaceutical forms, showcasing the compound's importance in pharmaceutical analysis (Al-Kurdi et al., 1999).

Propriétés

IUPAC Name |

methyl 5-formyl-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIQLLBCEKFYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-formyl-2-methylbenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2779822.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2779823.png)

![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)

![3,6-dichloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2779828.png)

![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2779836.png)

![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)